2-(2-nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide
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Description
2-(2-nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H9N3O4S and its molecular weight is 279.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide is 279.03137695 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Compound Synthesis and Pharmacological Evaluation
A study by Kumar and Mishra (2020) aimed at synthesizing new diphenylamine derivatives, including 2-(2-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide, for potential use in treating pain and inflammation. The synthesized compounds demonstrated promising analgesic and anti-inflammatory activities, suggesting their potential as lead compounds for developing new therapeutic agents [Kumar & Mishra, 2020].
Chemical Sensing and Environmental Applications
Elsafy et al. (2018) explored the synthesis of benzothiazole derivatives for detecting cyanide ions in aqueous media, demonstrating the potential of such compounds in environmental monitoring and safety applications. Although not directly related to 2-(2-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide, this research indicates the broader utility of benzothiazole-based compounds in chemical sensing [Elsafy et al., 2018].
Biodegradation of Nitroaromatic Compounds
Ye, Singh, and Ward (2004) discussed the biodegradation of nitroaromatic compounds, highlighting the environmental impact of such substances and the microbial pathways involved in their degradation. This context is relevant for understanding the environmental fate and potential bioremediation strategies for compounds related to 2-(2-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide [Ye, Singh, & Ward, 2004].
Nitrophenolic Byproducts Formation
Yang et al. (2019) investigated the formation of nitrophenolic byproducts during the oxidation processes in the presence of natural organic matter and nitrite, shedding light on the potential environmental hazards and the chemical interactions involving nitrophenolic compounds. This study is indirectly relevant to the environmental aspects of 2-(2-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide and similar chemicals [Yang et al., 2019].
Properties
IUPAC Name |
2-(2-nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-10(13-11-12-5-6-19-11)7-18-9-4-2-1-3-8(9)14(16)17/h1-6H,7H2,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHCEWQRFBRFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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